Ac-Tyr-Phe-OH

Descripción general

Descripción

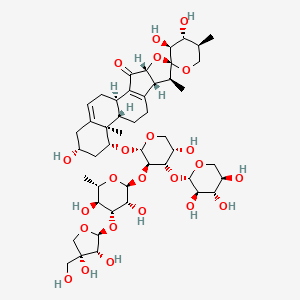

Acetyl-tyrosyl-phenylalanine (Ac-Tyr-Phe-OH) is a synthetic dipeptide composed of acetylated tyrosine and phenylalanine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The presence of both tyrosine and phenylalanine residues in its structure allows it to participate in a variety of biochemical interactions and reactions.

Mecanismo De Acción

Target of Action

Ac-Tyr-Phe-OH, a dipeptide, primarily targets tyrosine residues in proteins . Tyrosine is an amino acid essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays a crucial role in protein-protein and protein-ligand interactions .

Mode of Action

The compound interacts with its targets through a process known as tyrosine hyperoxidation . This process involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing the hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide . This reaction proceeds with high site-selectivity for tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications .

Biochemical Pathways

The primary biochemical pathways affected by this compound involve the oxidation of tyrosine . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Some tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Pharmacokinetics

They are usually charged at physiological pH, making them poor candidates for passive transdermal delivery but well-suited for iontophoresis . The charge and molecular weight of the peptide can significantly affect its transdermal delivery .

Result of Action

The primary result of this compound’s action is the generation of a hyperoxidized tyrosine motif . This motif is an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit . The hyperoxidized tyrosine unit disclosed in this work renders it an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, each tyrosine residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable . Furthermore, the iontophoretic transport of zwitterionic peptides is dependent on the relative extents of ionization of the constituent ionizable groups, which may also be affected by neighboring amino acids .

Análisis Bioquímico

Biochemical Properties

Ac-Tyr-Phe-OH plays a significant role in biochemical reactions, particularly those involving the metabolism of phenylalanine and tyrosine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion of phenylalanine into tyrosine, a process catalyzed by the enzyme phenylalanine hydroxylase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the conversion of phenylalanine to tyrosine, facilitated by this compound, is crucial for the synthesis of proteins and other biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it is involved in the enzymatic conversion of phenylalanine to tyrosine, a critical step in protein synthesis .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of phenylalanine and tyrosine . It interacts with enzymes such as phenylalanine hydroxylase, which is crucial for the conversion of phenylalanine to tyrosine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-tyrosyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, tyrosine, to the resin. The amino group of tyrosine is protected with a temporary protecting group, such as fluorenylmethyloxycarbonyl (Fmoc). The phenylalanine residue is then coupled to the deprotected tyrosine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). Finally, the acetyl group is introduced to the N-terminus of the peptide through acetylation using acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of Acetyl-tyrosyl-phenylalanine can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Acetyl-tyrosyl-phenylalanine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The carbonyl group of the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic rings of both tyrosine and phenylalanine can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) can be used to reduce the carbonyl group of the acetyl moiety.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: The oxidation of tyrosine results in the formation of quinones, which are highly reactive and can further participate in various biochemical processes.

Reduction: The reduction of the acetyl group yields an alcohol derivative of the peptide.

Substitution: Electrophilic aromatic substitution reactions yield substituted aromatic derivatives, such as nitro or sulfonic acid groups on the aromatic rings.

Aplicaciones Científicas De Investigación

Acetyl-tyrosyl-phenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The peptide is employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Acetyl-tyrosyl-phenylalanine is investigated for its potential therapeutic applications, including as a precursor for the synthesis of bioactive peptides.

Comparación Con Compuestos Similares

Similar Compounds

N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH2): Similar to Acetyl-tyrosyl-phenylalanine, this compound contains an acetylated tyrosine residue but lacks the phenylalanine moiety.

Diphenylalanine (Phe-Phe): This dipeptide consists of two phenylalanine residues and is known for its self-assembly properties, forming nanostructures and hydrogels.

Uniqueness

Acetyl-tyrosyl-phenylalanine is unique due to the presence of both tyrosine and phenylalanine residues, which confer distinct chemical and biological properties. The combination of these two amino acids allows the peptide to participate in a broader range of interactions and reactions compared to peptides containing only one of these residues.

Propiedades

IUPAC Name |

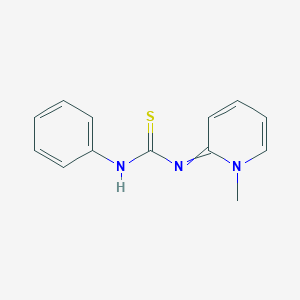

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-15-7-9-16(24)10-8-15)19(25)22-18(20(26)27)12-14-5-3-2-4-6-14/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNISZPMTXRXKN-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3283905.png)

![1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B3283954.png)